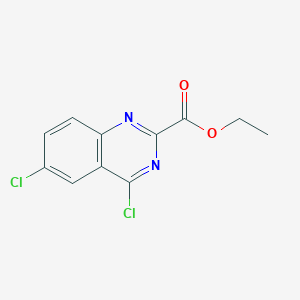
Ethyl 4,6-dichloroquinazoline-2-carboxylate
説明
Ethyl 4,6-dichloroquinazoline-2-carboxylate is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse range of biological activities and have been the subject of numerous studies in medicinal chemistry. Although the specific compound ethyl 4,6-dichloroquinazoline-2-carboxylate is not directly mentioned in the provided papers, related compounds with structural similarities have been synthesized and studied for various applications, including antiallergy, antibacterial, and antitumor activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the construction of the quinazoline core followed by functionalization at various positions on the ring. For instance, the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a compound with antiallergy activity, was achieved through structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid . Another example is the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using the Gould-Jacobs reaction catalyzed by aluminum metal under microwave assistance, which resulted in a high yield of the product . These methods demonstrate the versatility of synthetic approaches in the quinazoline class.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The substitution pattern on the quinazoline core greatly influences the biological activity and physical properties of these compounds. For example, the introduction of halogen atoms, such as chlorine or fluorine, can affect the electron distribution and reactivity of the molecule . The NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provides valuable information on the electronic environment of the substituents and the overall molecular conformation .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The Friedländer synthesis is a common method used to construct quinoline and quinazoline derivatives, as seen in the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate . Additionally, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates has been explored, leading to the formation of cycloprop[b]indoles upon irradiation . These reactions highlight the chemical diversity and potential for further modification of quinazoline compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of halogen atoms can impact the lipophilicity, which is an important factor in drug design. The solubility, melting point, and stability of these compounds can be tailored by modifying the ester group or introducing additional functional groups . The NMR spectroscopy data provide insights into the chemical shifts and coupling constants, which are indicative of the molecular structure and can be used to confirm the identity of synthesized quinazoline derivatives .
科学的研究の応用
Synthesis of Central Nervous System Active Compounds : A study explored the treatment of Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate with chlorinated heterocycles, including ethyl 2-(2-phenylquinazolin-4-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate, to yield compounds that generally cause loss of motor control in mice but are relatively toxic (Hung, Janowski, & Prager, 1985).
Development of Antiallergy Prototypes : Modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid led to the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a prototype with oral antiallergy activity. This compound is noted to be significantly potent in the rat passive cutaneous anaphylaxis test (Althuis, Moore, & Hess, 1979).
Antimicrobial Agent Synthesis : Research described the synthesis of ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazin-4-carboxylate and its derivatives, demonstrating significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014).
Ultrasound-promoted Synthesis of Antibacterial Agents : A study on ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased moderate antibacterial activity against several Gram-positive and Gram-negative bacteria (Balaji et al., 2013).
Photochemistry of Ethyl 4-substituted Compounds : Investigation into the irradiation of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates in ethanol resulted in the production of ethyl 6b-substituted 1-cyano-1,1a.2,6b-tetrahydrocycloprop[b]indole-2-carboxylates, with stereochemistry determined by NMR spectroscopy (Ikeda et al., 1977).
Synthesis of Luotonin A Derivatives : Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate was used to synthesize new Luotonin A derivatives, exhibiting selective reactions and affording compounds with potential biological significance (Atia et al., 2017).
Antibacterial Activity of Quinolones : Synthesis of a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids showed significant antibacterial activity, particularly with oxazole substituents, against Gram-positive organisms (Cooper et al., 1990).
Safety And Hazards
特性
IUPAC Name |
ethyl 4,6-dichloroquinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-4-3-6(12)5-7(8)9(13)15-10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBSKCNIZYGHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596350 | |
| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dichloroquinazoline-2-carboxylate | |
CAS RN |
150449-99-3 | |
| Record name | Ethyl 4,6-dichloro-2-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150449-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-dichloroquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



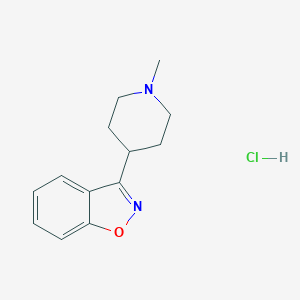
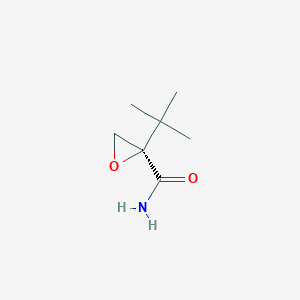
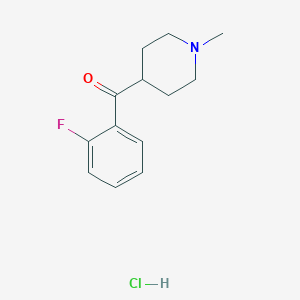
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B121694.png)

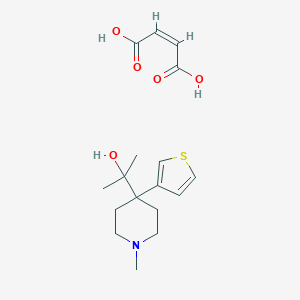
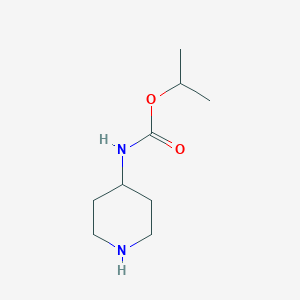
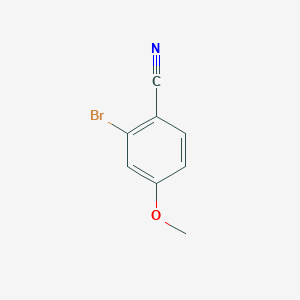
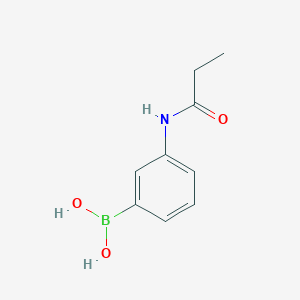
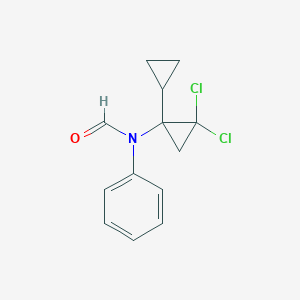
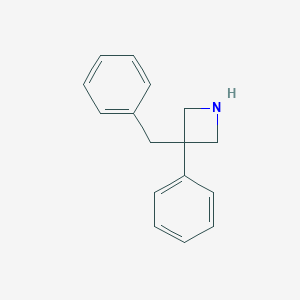
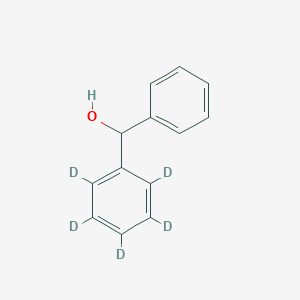
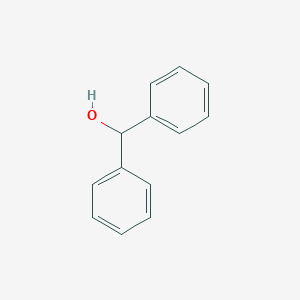
![3-Methyl-2-nitro-9H-pyrido[2,3-B]indole](/img/structure/B121724.png)